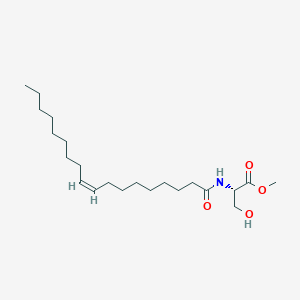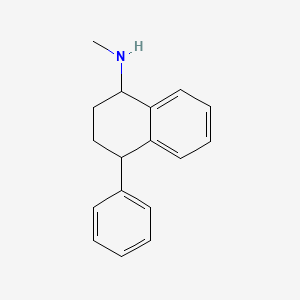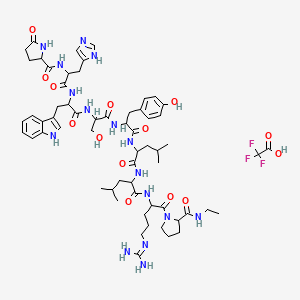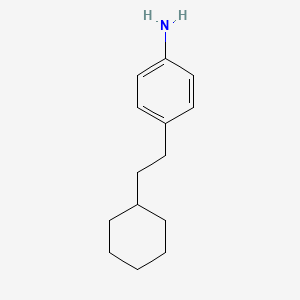![molecular formula C9H10FN3O2 B12085178 2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
2-[(3-Amino-5-fluorophenyl)formamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Amino-5-fluorophenyl)formamido]acetamide is an organic compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a fluorine atom, and a formamido group attached to a phenyl ring, which is further connected to an acetamide moiety. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-5-fluorophenyl)formamido]acetamide typically involves the reaction of 3-amino-5-fluoroaniline with formic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Step 1: 3-Amino-5-fluoroaniline is reacted with formic acid to form the formamido intermediate.
Step 2: The formamido intermediate is then reacted with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Amino-5-fluorophenyl)formamido]acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The formamido group can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(3-Amino-5-fluorophenyl)formamido]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(3-Amino-5-fluorophenyl)formamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and formamido groups can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-Fluorophenyl)formamido]acetic acid
- (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid
Uniqueness
2-[(3-Amino-5-fluorophenyl)formamido]acetamide is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research applications.
Propriétés
Formule moléculaire |
C9H10FN3O2 |
|---|---|
Poids moléculaire |
211.19 g/mol |
Nom IUPAC |
3-amino-N-(2-amino-2-oxoethyl)-5-fluorobenzamide |
InChI |
InChI=1S/C9H10FN3O2/c10-6-1-5(2-7(11)3-6)9(15)13-4-8(12)14/h1-3H,4,11H2,(H2,12,14)(H,13,15) |
Clé InChI |
KONTVHYDQWRJRW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N)F)C(=O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






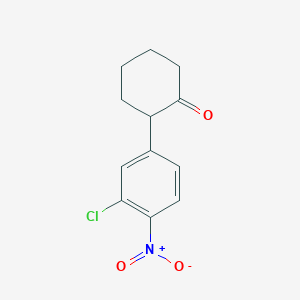
![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)
